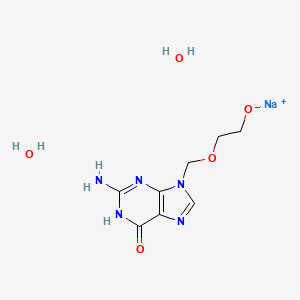

![molecular formula C15H13F3N2S B2568850 N-phenyl-N'-[3-(trifluoromethyl)benzyl]thiourea CAS No. 861208-61-9](/img/structure/B2568850.png)

N-phenyl-N'-[3-(trifluoromethyl)benzyl]thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-phenyl-N’-[3-(trifluoromethyl)benzyl]thiourea” is a compound that likely contains a thiourea group, which is characterized by the presence of a sulfur atom and a carbonyl group (C=O). Thiourea derivatives have been widely used in organic chemistry as organocatalysts .

Chemical Reactions Analysis

Thiourea derivatives are known to participate in a variety of chemical reactions. They can act as nucleophiles, bases, or hydrogen-bond donors, depending on the reaction conditions .Aplicaciones Científicas De Investigación

- The compound interacts with the gibberellin insensitive DWARF1 (GID1) receptor, suggesting its potential as a plant growth regulator .

- It is widely used to promote organic transformations due to its ability to activate substrates via explicit hydrogen bonding in transition states, stabilizing negative charges (e.g., oxygen anions) during reactions .

Plant Growth Regulation

Organocatalysis

Electron Donor–Acceptor Complex Catalysis

Mecanismo De Acción

Target of Action

The primary target of N-phenyl-N’-[3-(trifluoromethyl)benzyl]thiourea is the electron donor–acceptor (EDA) complex . This compound acts as a pre-catalyst in the EDA complex catalysis strategy .

Mode of Action

N-phenyl-N’-[3-(trifluoromethyl)benzyl]thiourea: interacts with its targets by serving as a pre-catalyst and a base as a pre-catalyst initiation switch . This interaction generates iminyl radical intermediates from oxime esters via a single-electron reduction process under blue LED irradiation .

Biochemical Pathways

The biochemical pathway affected by N-phenyl-N’-[3-(trifluoromethyl)benzyl]thiourea involves the generation of iminyl radical intermediates from oxime esters . The downstream effects of this pathway include the synthesis of a wide range of nitrogen-containing compounds, including pyrrolines, ketonitriles, phenanthridines, pyridines, and quinolines .

Pharmacokinetics

The pharmacokinetics of N-phenyl-N’-[3-(trifluoromethyl)benzyl]thiourea Its role as a pre-catalyst suggests that it may have unique adme properties that contribute to its bioavailability .

Result of Action

The molecular and cellular effects of N-phenyl-N’-[3-(trifluoromethyl)benzyl]thiourea ’s action include the in situ conversion of a cost-effective and stable precursor into an electron donor for the catalytic system . It also achieves the regeneration of the donor species .

Action Environment

Environmental factors such as light conditions can influence the action, efficacy, and stability of N-phenyl-N’-[3-(trifluoromethyl)benzyl]thiourea . For instance, blue LED irradiation is necessary for the single-electron reduction process in its mode of action .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-phenyl-3-[[3-(trifluoromethyl)phenyl]methyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2S/c16-15(17,18)12-6-4-5-11(9-12)10-19-14(21)20-13-7-2-1-3-8-13/h1-9H,10H2,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPWQPUDEXHWNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NCC2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2568767.png)

![2-[2-(3,4-dimethoxyphenyl)ethyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B2568771.png)

![1-(3-chlorophenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2568777.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2568782.png)

![2-((4-(trifluoromethyl)phenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2568783.png)

![2-[(2-Chlorophenyl)sulfonyl]-1-morpholino-1-ethanone](/img/structure/B2568789.png)